molecular formula C8H12N2 B13619170 (1S)-1-(4-Methyl(3-pyridyl))ethylamine CAS No. 1213593-23-7

(1S)-1-(4-Methyl(3-pyridyl))ethylamine

Cat. No.: B13619170
CAS No.: 1213593-23-7
M. Wt: 136.19 g/mol
InChI Key: IZVNSBQUTJTRTM-ZETCQYMHSA-N
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Description

(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 1-position of an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1S)-1-(4-methylpyridin-3-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another approach involves the reductive amination of 4-methylpyridine-3-carbaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the direct formation of the amine from the aldehyde precursor.

Industrial Production Methods

Industrial production of (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methylpyridin-3-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-chloropyridin-3-yl)ethan-1-amine: Similar structure with a chlorine substituent instead of a methyl group.

    (1S)-1-(4-fluoropyridin-3-yl)ethan-1-amine: Similar structure with a fluorine substituent.

    (1S)-1-(4-bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine substituent.

Uniqueness

(1S)-1-(4-methylpyridin-3-yl)ethan-1-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, leading to distinct interactions with molecular targets compared to its halogen-substituted analogs.

Properties

CAS No.

1213593-23-7

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-1-(4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1

InChI Key

IZVNSBQUTJTRTM-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@H](C)N

Canonical SMILES

CC1=C(C=NC=C1)C(C)N

Origin of Product

United States

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